molecular formula C10H18N2 B11764487 (Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine

(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine

Cat. No.: B11764487
M. Wt: 166.26 g/mol
InChI Key: ZORRCWUGHCAFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pyrrolizine moiety, which is further connected to a methanamine group. The spirocyclic structure imparts significant rigidity and unique chemical properties to the molecule, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of a primary amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction is usually carried out in an alcohol solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and mediators, such as sodium bromide in an undivided cell, can enhance the efficiency of the synthesis . The process is designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Alkyl halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, carboxylic acids, and fully saturated analogs.

Scientific Research Applications

(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanamine

InChI

InChI=1S/C10H18N2/c11-7-10-2-1-5-12(10)8-9(6-10)3-4-9/h1-8,11H2

InChI Key

ZORRCWUGHCAFKX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3(CC3)CN2C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.